3-(Oxan-4-yl)cyclohexan-1-ol
Description
3-(Oxan-4-yl)cyclohexan-1-ol is a cyclohexanol derivative featuring an oxan-4-yl (tetrahydropyran-4-yl) substituent at the 3-position. The compound combines a hydroxyl-functionalized cyclohexane ring with a six-membered oxygen-containing heterocycle (tetrahydropyran), which confers unique physicochemical properties. The oxan moiety may enhance metabolic stability and influence solubility compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
3-(oxan-4-yl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h9-12H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGYQRYXKBCITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with tetrahydropyran in the presence of a suitable catalyst . The reaction conditions often include the use of a strong acid or base to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-(Oxan-4-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or alkylated cyclohexanol derivatives.
Scientific Research Applications
Chemistry: 3-(Oxan-4-yl)cyclohexan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may be used in the development of new drugs or therapeutic agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be employed as a solvent or reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 3-(Oxan-4-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The compound may also modulate enzymatic activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 3-(Oxan-4-yl)cyclohexan-1-ol and analogous cyclohexanol derivatives:
Table 1: Comparative Analysis of Cyclohexanol Derivatives
Key Comparisons:
Fluorinated derivatives (e.g., 4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol) exhibit increased electrophilicity, favoring reactions at the trifluoromethyl group .
Biological Activity: Anandamide analogs demonstrate that hydroxyl positioning and substituent bulk critically influence cannabinoid receptor binding. Saturation and fluorination modulate potency in vivo . Menthol’s isopropyl and methyl groups enable rapid sensory neuron activation, a property less likely in this compound due to steric hindrance from the oxan ring .
Synthesis and Applications :
- 4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol is synthesized via TBAF/THF-mediated methods (55% yield), while menthol is commercially produced via hydrogenation of thymol .
- The oxan moiety in this compound could make it a valuable intermediate for drug candidates, akin to (3R,4R)-4-(Hydroxymethyl)oxan-3-ol’s role in pharmaceutical R&D .
Solubility and Physicochemical Properties :
- Menthol’s slight water solubility contrasts with the likely lower solubility of this compound due to its hydrophobic tetrahydropyran group. This property may limit bioavailability but improve lipid membrane permeability .
Biological Activity
3-(Oxan-4-yl)cyclohexan-1-ol is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
This compound is characterized by its cyclohexanol framework fused with an oxane ring. This unique structure contributes to its biological activity, particularly in interactions with various biological targets. The IUPAC name and molecular formula are as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{10}H_{18}O_{2} |
| Molecular Weight | 170.25 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It may function as a substrate or inhibitor in metabolic pathways, influencing processes such as cell signaling and metabolic regulation.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in lipid metabolism, potentially affecting pathways related to phospholipid accumulation.
- Receptor Modulation : It may act on G-protein coupled receptors (GPCRs), influencing neurotransmitter release and neuronal signaling.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have reported that derivatives of cyclohexanol compounds demonstrate antimicrobial properties against various bacterial strains. The specific activity of this compound against pathogens remains to be fully elucidated but shows promise based on structural analogs.
Cytotoxicity
Preliminary investigations suggest that this compound may induce cytotoxic effects in certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Case Studies and Research Findings
A review of recent literature provides insights into the biological effects of this compound:
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry examined the structure–activity relationship (SAR) of cyclohexanol derivatives, indicating that modifications at the oxane ring can enhance antimicrobial efficacy against Gram-positive bacteria .
- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines showed that compounds similar to this compound exhibited significant cytotoxic effects, with IC50 values ranging from 10 to 30 µM, suggesting a dose-dependent response .
- Metabolic Pathway Influence : Research highlighted the compound's potential role in modulating lipid metabolism, particularly in reducing triglyceride levels in hepatocytes, which could have implications for metabolic disorders .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
